![molecular formula C10F16 B058292 Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] CAS No. 112754-13-9](/img/structure/B58292.png)
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] is a fluorinated organic compound known for its unique structural properties and high stability. This compound belongs to the class of perfluorocycloalkanes, which are characterized by the presence of fully fluorinated carbon rings. The high degree of fluorination imparts exceptional chemical and thermal stability, making these compounds valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] typically involves the electrochemical fluorination of decalin or naphthalene. This process is carried out in two stages:
Mild Fluorination: The initial stage involves the partial fluorination of the starting material under mild conditions to protect the carbon chain.
Complete Fluorination: The second stage involves treating the partially fluorinated mixture with molecular fluorine to achieve complete fluorination. .
Industrial Production Methods
In industrial settings, the purification of perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] from closely boiling impurities is achieved through heteroazeotropic distillation. The addition of acetone as a separating agent significantly enhances the efficiency of the distillation process, allowing for the production of high-purity perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] with a purity higher than 99.8% .
Análisis De Reacciones Químicas
Types of Reactions
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] primarily undergoes substitution reactions due to the presence of highly stable carbon-fluorine bonds. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in substitution reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile used. For example, the reaction with amines can yield perfluoroalkylamines, while the reaction with alcohols can produce perfluoroalkyl ethers .
Aplicaciones Científicas De Investigación
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a solvent and reagent in various chemical reactions, particularly in fluorine chemistry.
Biology: Employed in the study of biological systems due to its inert nature and ability to dissolve gases.
Medicine: Investigated for use in medical imaging and as a component in blood substitutes.
Industry: Utilized in the production of high-performance materials, including lubricants and coatings
Mecanismo De Acción
The mechanism by which perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] exerts its effects is primarily related to its high stability and inertness. The compound’s molecular targets and pathways are not well-defined due to its limited reactivity. its ability to dissolve gases and interact with biological membranes makes it a valuable tool in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Perfluorodecalin: Another perfluorocycloalkane with similar stability and applications.
Perfluoromethylcyclohexane: Known for its use in industrial applications due to its high stability.
Uniqueness
Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene] is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its high degree of fluorination and bicyclic structure make it particularly valuable in applications requiring high stability and inertness .
Propiedades
Número CAS |
112754-13-9 |
|---|---|
Fórmula molecular |
C10F16 |
Peso molecular |
424.08 g/mol |
Nombre IUPAC |
1,1,2,3,3,4,4,5,5,6,6,7,7-tridecafluoro-2-(trifluoromethyl)indene |
InChI |
InChI=1S/C10F16/c11-3(12)1-2(4(13,14)7(3,19)10(24,25)26)6(17,18)9(22,23)8(20,21)5(1,15)16 |
Clave InChI |
YSIICTZDCHXGAR-UHFFFAOYSA-N |
SMILES |
C12=C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
C12=C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)C(C(C(C2(F)F)(F)F)(F)F)(F)F |
Sinónimos |
1,1,2,3,3,4,4,5,5,6,6,7,7-Tridecafluoro-2-(trifluoromethyl)-2,3,4,5,6, 7-hexahydro-1H-indene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)
![5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid](/img/structure/B58215.png)

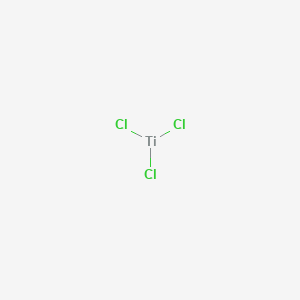


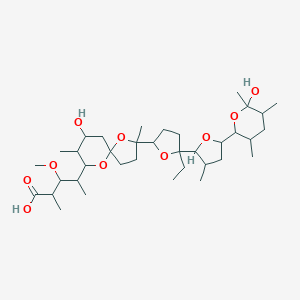
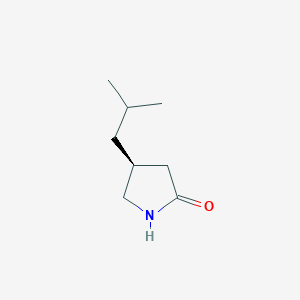
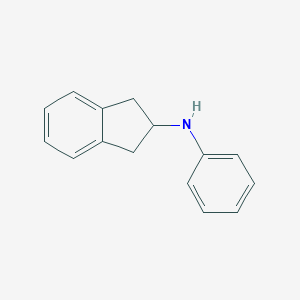
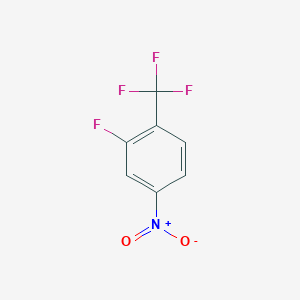


![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)

